molecular formula C7H5BrF3N B13536595 2-Bromo-5-(1,1,2-trifluoroethyl)pyridine

2-Bromo-5-(1,1,2-trifluoroethyl)pyridine

Cat. No.: B13536595
M. Wt: 240.02 g/mol
InChI Key: YCTWGTWACKTDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(1,1,2-trifluoroethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoroethyl groups in its structure makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(1,1,2-trifluoroethyl)pyridine typically involves the bromination of 5-(1,1,2-trifluoroethyl)pyridine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(1,1,2-trifluoroethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridines with various functional groups.

    Coupling Reactions: Formation of biaryl compounds or other complex structures.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Bromo-5-(1,1,2-trifluoroethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1,1,2-trifluoroethyl)pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and structures. In biological systems, its mechanism may involve interactions with enzymes, receptors, or other molecular targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-5-(1,1,2-trifluoroethyl)pyridine is unique due to the presence of the 1,1,2-trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for specific synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

2-bromo-5-(1,1,2-trifluoroethyl)pyridine

InChI

InChI=1S/C7H5BrF3N/c8-6-2-1-5(3-12-6)7(10,11)4-9/h1-3H,4H2

InChI Key

YCTWGTWACKTDIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(CF)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.